4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on compounds with similar structural features, such as furan, pyrazole, and benzamide moieties, has led to the synthesis of diverse heterocyclic derivatives. These compounds are synthesized through reactions involving various nucleophiles and have shown potential in forming novel azoles, pyrimidines, pyrans, and benzofuran derivatives. For instance, studies have demonstrated the utility of related compounds as versatile building blocks for synthesizing benzo[b]furan and naphtho[1,2-b]furan derivatives, highlighting their importance in creating complex molecular architectures (Farag et al., 2011).
Luminescent and Liquid Crystalline Properties
Another significant area of application for compounds with similar structural motifs is in the development of luminescent materials and liquid crystals. For example, derivatives incorporating the aryl-1H-pyrazole unit have been reported to self-assemble into supramolecular structures with luminescent properties. These materials exhibit columnar mesophases, making them interesting for applications in optoelectronic devices and sensors (Moyano et al., 2013).
Biological and Medicinal Chemistry Applications
In the realm of medicinal chemistry, related structures have been explored for their potential biological activities. Compounds incorporating elements of the pyrazole and benzamide groups have been synthesized and evaluated for various biological activities, including antibacterial and antifungal properties, as well as cytotoxic activity against cancer cell lines. This research underscores the importance of such compounds in the discovery and development of new therapeutic agents (Saeed et al., 2015; Aghekyan et al., 2020).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)19-9-10-22-13-15(12-20-22)17-4-3-11-26-17/h3-8,11-13H,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFNXPMYWAIXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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